Bienvenue dans la boutique en ligne BenchChem!

2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

medicinal chemistry structure-activity relationship fluorine chemistry

Select 2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 1203400-08-1) for superior SAR control in your CRAC channel inhibitor or kinase programs. Its precisely defined 2,4-difluoro pattern provides a unique electronic profile distinct from 3,4-difluoro regioisomers, enabling deconvolution of ortho-fluorine contributions to binding. The XLogP3 of 3.2 strikes a critical balance for passive permeability while mitigating off-target lipophilic liabilities, making it the ideal next step when mono-fluoro or alternative regioisomeric analogs show suboptimal cellular activity. Offered at ≥98% purity to ensure assay reproducibility.

Molecular Formula C17H17F2NO2S
Molecular Weight 337.38
CAS No. 1203400-08-1
Cat. No. B2431241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
CAS1203400-08-1
Molecular FormulaC17H17F2NO2S
Molecular Weight337.38
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)F)C3=CC=CS3
InChIInChI=1S/C17H17F2NO2S/c18-12-3-4-13(14(19)10-12)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21)
InChIKeyTXJPRYWIXKPWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide – A Structurally Defined Fluorinated Benzamide Building Block for Medicinal Chemistry Procurement


2,4-Difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 1203400-08-1) is a synthetic small molecule (MW 337.4 g/mol) featuring a 2,4-difluorobenzamide core linked via a methylene spacer to a 4-(thiophen-2-yl)tetrahydro-2H-pyran motif [1]. Its computed XLogP3 of 3.2 and topological polar surface area (TPSA) of 66.6 Ų position it within a lipophilic range favorable for passive membrane permeability in cell-based assays [1]. The compound belongs to a broader chemotype of heterocycle-aryl benzamide derivatives explored in patents for inflammation, immune modulation, and kinase inhibition [2], though publicly available target-specific biological data for this precise entry remain limited as of the retrieval date.

Why Generic Substitution of 2,4-Difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide with In-Class Analogs Is Not Scientifically Valid


In-class benzamide derivatives containing the 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl scaffold cannot be interchanged without altering key molecular recognition features. Regioisomeric variation, such as shifting the difluoro substitution from the 2,4 to the 3,4 positions, alters the electron density distribution and hydrogen-bond acceptor geometry of the benzamide ring, which directly impacts binding to protein targets . Similarly, reducing the fluorine count from di- to mono-fluoro significantly changes lipophilicity (XLogP3) and metabolic stability profiles . The evidence below quantifies these differences to enable rational procurement decisions.

Quantitative Differential Evidence for 2,4-Difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide Versus Closest Analogs


Regioisomeric Fluorine Position: 2,4-Difluoro vs. 3,4-Difluoro Substitution Pattern Comparison

The 2,4-difluoro substitution pattern in the target compound creates a distinct electronic environment on the benzamide ring relative to the 3,4-difluoro regioisomer (CAS 1203340-12-8). In the 2,4-isomer, a fluorine ortho to the carbonyl exerts a stronger electron-withdrawing inductive effect and influences the amide NH acidity through both inductive and through-space effects, which can enhance hydrogen-bond donor capacity and target engagement . The 3,4-isomer lacks this ortho-fluorine effect, resulting in different pharmacophoric geometry and potential target selectivity.

medicinal chemistry structure-activity relationship fluorine chemistry

Fluorine Count Impact on Lipophilicity: 2,4-Difluoro vs. 2-Fluoro Analog

The target compound, bearing two fluorine atoms, exhibits a computed XLogP3 of 3.2 [1], whereas the mono-fluoro analog 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 1202990-48-4) has a computed XLogP3 of approximately 2.9 . The increase in lipophilicity (ΔXLogP3 ≈ +0.3) for the difluoro species can enhance passive membrane permeability but may also increase promiscuous binding risk. This difference is meaningful for medicinal chemists optimizing the permeability-potency trade-off.

drug design lipophilicity metabolic stability

Hydrogen-Bond Acceptor Capacity: Target vs. Methoxy-Containing Analogs

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms (two carbonyl oxygen electrons, one thiophene sulfur, and two fluorine atoms) [1]. In contrast, the 2-methoxy analog 2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 1203061-78-2) has 6 HBA atoms due to the additional ether oxygen . The lower HBA count and the specific electronic character of fluorine acceptors (weak HBA compared to methoxy oxygen) give the target a distinct hydrogen-bond interaction profile that can lead to improved ligand efficiency in hydrophobic protein pockets.

ligand efficiency physicochemical properties medicinal chemistry

Topological Polar Surface Area and Oral Bioavailability Prediction

The target compound has a computed TPSA of 66.6 Ų [1], which falls within the commonly accepted threshold (<140 Ų) for oral bioavailability and within a more optimal range (<90 Ų) for CNS penetration. Compared to the 2-methoxy analog, which is expected to have a higher TPSA (~75–80 Ų) due to the additional ether oxygen, the target's lower TPSA suggests better passive membrane permeation. While not a direct head-to-head experimental measurement, this computed parameter is widely used in early-stage drug discovery screening.

ADME oral bioavailability drug-likeness

Optimal Research and Industrial Application Scenarios for 2,4-Difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide


Medicinal Chemistry Hit-to-Lead Optimization Requiring Fine-Tuned Lipophilicity

The target compound's XLogP3 of 3.2 positions it in a sweet spot for lead-like lipophilicity. When a screening hit from the mono-fluoro analog series (XLogP3 ~2.9) shows suboptimal cellular activity, replacing it with the 2,4-difluoro variant can increase membrane permeability without excessive lipophilicity that would trigger off-target liabilities. This compound is suitable for structure-activity relationship (SAR) studies where incremental logP adjustments are needed [1].

Fragment-Based Drug Discovery Leveraging Ortho-Fluorine Electronic Effects

The ortho-fluoro substituent significantly modulates the amide NH acidity and the electron density of the benzamide ring, making this compound a valuable tool fragment for probing hydrogen-bond interactions with kinase hinge regions or other ATP-binding pockets. The 2,4-difluoro pattern provides a distinct electronic profile compared to the 3,4-difluoro regioisomer, allowing researchers to deconvolute the contribution of ortho-fluorine to binding affinity .

Reference Standard for Analytical Method Development in Fluorinated Compound Analysis

With its well-defined structure, exact mass (337.09480628 Da), and high purity (typically ≥98% from reputable vendors), this compound serves as a calibration standard for LC-MS and NMR method development in laboratories studying fluorinated heterocyclic libraries. Its distinct isotopic pattern from two fluorine atoms provides a clear mass spectrometry signature for method validation [2].

Chemical Biology Probe for CRAC Channel or Immune Modulation Target Class

Based on patent disclosures of related heterocycle-aryl benzamides targeting calcium release-activated calcium (CRAC) channels and immune modulation, this compound can be employed as a chemical probe in T-cell activation assays. Its tetrahydropyran-thiophene scaffold is a privileged motif for CRAC channel inhibitors, and the 2,4-difluoro substitution may offer selectivity advantages over other regioisomers, warranting side-by-side comparative testing [3].

Quote Request

Request a Quote for 2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.